Product packaging for 4-(3-Chloropropyl)-2-methyl-1,3-thiazole(Cat. No.:)

4-(3-Chloropropyl)-2-methyl-1,3-thiazole

Cat. No.: B13282290
M. Wt: 175.68 g/mol
InChI Key: RSYJOEOZWKWDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropyl)-2-methyl-1,3-thiazole is a substituted thiazole derivative offered for research and development purposes. The thiazole ring is a five-membered heterocycle known for its aromaticity and is a privileged structure in medicinal chemistry . Thiazole and its derivatives are key structural components in a wide array of bioactive molecules and FDA-approved drugs, including antibiotics like sulfathiazole, the antiparkinsonian agent pramipexole, and the antitumor drug dasatinib . This particular compound features a reactive 3-chloropropyl chain at the 4-position of the thiazole ring, making it a valuable synthetic intermediate or building block for the construction of more complex molecules. Researchers can utilize this chloroalkyl handle for further functionalization, such as in nucleophilic substitution reactions or to create molecular hybrids . Thiazole derivatives are extensively investigated for their diverse pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor effects, positioning them as crucial scaffolds in the discovery of new therapeutic agents to combat drug resistance . The synthesis of such thiazole compounds often employs classic methods like the Hantzsch thiazole synthesis, which involves the cyclization reaction between haloketones and thioamides . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClNS B13282290 4-(3-Chloropropyl)-2-methyl-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

4-(3-chloropropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-6-9-7(5-10-6)3-2-4-8/h5H,2-4H2,1H3

InChI Key

RSYJOEOZWKWDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCCCl

Origin of Product

United States

Synthetic Methodologies for 4 3 Chloropropyl 2 Methyl 1,3 Thiazole and Analogous Structures

Foundational Approaches to 1,3-Thiazole Ring Construction

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods providing access to a wide array of derivatives. These methods include the classical Hantzsch synthesis, cyclocondensation reactions, and modern multi-component protocols.

Hantzsch Thiazole (B1198619) Synthesis and its Mechanistic Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and versatile method for the construction of the thiazole ring. The fundamental reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-methylthiazole (B1294427) derivatives, thioacetamide (B46855) is the thioamide of choice.

The generally accepted mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

Mechanistic variants of the Hantzsch synthesis often depend on the reaction conditions. For instance, the reaction can be carried out under acidic or basic conditions, which can influence the rate and sometimes the regioselectivity of the cyclization, especially with unsymmetrical α-haloketones. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields.

Reactant 1Reactant 2ConditionsProduct
α-HaloketoneThioamideTypically reflux in a suitable solvent (e.g., ethanol)Substituted 1,3-thiazole
ChloroacetoneThioacetamideReflux in ethanol2,4-Dimethyl-1,3-thiazole

Cyclocondensation Reactions for Thiazole Formation

Cyclocondensation reactions, a broader class of reactions that includes the Hantzsch synthesis, are fundamental to the formation of heterocyclic systems. In the context of thiazole synthesis, these reactions involve the joining of two or more molecules to form the heterocyclic ring with the elimination of a small molecule such as water or hydrogen halide.

Beyond the classic α-haloketone and thioamide condensation, other starting materials can be employed. For example, α-aminonitriles can react with carbon disulfide in what is known as the Cook-Heilbron synthesis to produce 5-amino-2-mercaptothiazoles. While not directly leading to 4-(3-chloropropyl)-2-methyl-1,3-thiazole, these methods highlight the versatility of cyclocondensation strategies in accessing diverse thiazole scaffolds.

Multi-component and One-Pot Synthetic Protocols for Thiazole Derivatives

Modern synthetic chemistry increasingly favors multi-component and one-pot reactions due to their efficiency, atom economy, and reduced environmental impact. Several such protocols have been developed for the synthesis of thiazole derivatives. These reactions often combine three or more starting materials in a single reaction vessel to construct the thiazole ring with its desired substituents in a single operation.

For instance, a one-pot synthesis of 2-aminothiazoles can be achieved by reacting a ketone, thiourea (B124793), and an oxidizing agent. While this specific example leads to an amino group at the 2-position, the principle of combining multiple components to rapidly build molecular complexity is a powerful strategy in thiazole synthesis.

Strategies for Regioselective Installation of Substituents

The synthesis of a specifically substituted thiazole like this compound requires precise control over the placement of the methyl and the 3-chloropropyl groups. This can be achieved either by functionalizing a pre-formed thiazole ring or by incorporating the desired substituents into the building blocks used in the ring-forming reaction.

Functionalization of Pre-existing Thiazole Ring Systems

One direct approach to the synthesis of this compound involves the alkylation of a pre-existing 2-methyl-1,3-thiazole. The C4 position of the thiazole ring can be susceptible to electrophilic attack under certain conditions. However, a more common and effective method is the reaction of a lithiated thiazole derivative with an appropriate electrophile. For instance, deprotonation of 2-methyl-1,3-thiazole at the C4 position with a strong base, followed by reaction with a 3-chloropropyl electrophile, could potentially yield the target molecule.

A documented method for the synthesis of this compound involves the reaction of 4-methylthiazole (B1212942) with 3-chloropropyl chloride in the presence of a base, typically under reflux conditions. This suggests a direct alkylation approach is feasible for introducing the desired side chain.

Thiazole DerivativeReagentConditionsProduct
4-Methyl-1,3-thiazole3-Chloropropyl chlorideBase, RefluxThis compound

Incorporation of Halogenated Aliphatic Building Blocks

An alternative and often more regioselective strategy involves constructing the thiazole ring from starting materials that already contain the desired substituents or their precursors. For the synthesis of this compound, this would entail using an α-haloketone that bears the 3-chloropropyl group.

A relevant example is the synthesis of the analogous compound, 4-methyl-5-(2-chloroethyl)-thiazole. A patented process describes the reaction of 3-thiocyanato-5-chloro-2-pentanone with gaseous hydrogen chloride to yield 2-chloro-5-(2-chloroethyl)-4-methyl-1,3-thiazole, which is then hydrogenated to give the final product. A similar strategy could be envisioned for the target molecule, starting with a suitably substituted α-haloketone.

The Hantzsch synthesis is particularly well-suited for this approach. By selecting an α-haloketone with the general structure R-CO-CH(X)-(CH2)3-Cl (where R is a methyl group and X is a halogen), and reacting it with thioacetamide, the this compound could be formed directly and regioselectively.

α-HaloketoneThioamideProduct
1-Bromo-5-chloro-2-pentanoneThioacetamideThis compound

This method offers the advantage of unambiguously placing the 3-chloropropyl group at the C4 position of the thiazole ring, as its position is predetermined by the structure of the starting ketone.

C-H Functionalization Chemistry of Thiazoles

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, allowing for the modification of a molecule's core structure without the need for pre-functionalized starting materials. In thiazole chemistry, C-H functionalization has emerged as a key method for creating diverse derivatives. rsc.orgnumberanalytics.com

Research has demonstrated that the thiazole ring can undergo regioselective C-H activation, enabling the introduction of various substituents at specific positions. rsc.org Palladium-catalyzed C-H alkenylation, for instance, allows for the sequential and programmed construction of multifunctionalized thiazole derivatives with distinct substitution patterns at the C-2, C-4, and C-5 positions. rsc.org This versatility is crucial for building a library of compounds from simple, mono-substituted thiazoles or even the parent thiazole molecule itself. rsc.org

Methodologies for the direct C-H arylation of thiazoles have also been developed. One effective system employs a palladium/copper catalyst combination, which facilitates the coupling of thiazoles with aryl iodides specifically at the C-2 position. researchgate.net This approach has been successfully applied to various thiazole derivatives, including those with aryl groups at the 2-position. researchgate.net Furthermore, C-H functionalization strategies have been extended to more complex systems, such as thiazole-semicoronenediimides (TsCDIs), where arylation of the thiazole moiety can be achieved. acs.org For benzothiazoles, a method involving the formation of thiazol-2-yl-triphenylphosphonium salts through C2-H functionalization allows for subsequent reactions with a range of nucleophiles under mild conditions. acs.org These advanced methods highlight the potential of C-H activation to streamline the synthesis of complex thiazole-containing molecules. numberanalytics.comacs.org

Advancements in Sustainable and Efficient Synthetic Techniques

Utilization of Recyclable Catalytic Systems (e.g., Magnetic Nanocatalysts, Biocatalysts)

A significant leap in sustainable synthesis involves the use of catalysts that can be easily recovered and reused, reducing both cost and chemical waste. bepls.com

Magnetic Nanocatalysts have become transformative in organic synthesis due to their high stability and surface area, which enhances catalytic efficiency. benthamdirect.comresearchgate.net Their defining feature is the ease of separation from the reaction mixture using an external magnet, simplifying product purification. benthamdirect.comingentaconnect.com Various magnetic nanocatalysts have been successfully employed for thiazole synthesis. For example, a catalyst consisting of copper immobilized on silica-coated maghemite (γ-Fe₂O₃) nanoparticles has been used to produce thiazoles in high yields (88–97%) and short reaction times (5–15 minutes). tandfonline.com This catalyst was recycled up to four times without a significant loss of activity. tandfonline.com Another system, Fe₃O₄@CeO₂, has been used to prepare thiazole derivatives in high efficiency within 40 minutes. nanomaterchem.com The development of these catalysts, which often consist of a magnetic iron oxide core functionalized with catalytically active sites, represents a major advancement in green heterocyclic synthesis. researchgate.netresearchgate.net

CatalystReactionYieldReusabilityReference
γ-Fe₂O₃@SiO₂@Phen@Cu(II)Three-component synthesis of thiazoles88-97%Up to 4 cycles with no substantial loss of activity tandfonline.com
Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂One-pot three-component synthesis of 2-substituted benzothiazolesHighRecyclable for eight cycles without deterioration researchgate.net
Fe₃O₄@CeO₂One-pot three-component synthesis of thiazolesHighNot specified nanomaterchem.com
NiFe₂O₄ NanoparticlesOne-pot synthesis of thiazole scaffoldsHighReusable acs.org

Biocatalysts offer an environmentally friendly alternative, leveraging renewable and biodegradable materials. mdpi.com Chitosan (B1678972), a biopolymer derived from chitin, has gained significant attention as a support for catalysts. mdpi.combohrium.com Chitosan-based hydrogels have been used as effective and recyclable biocatalysts for synthesizing novel thiazole derivatives, offering advantages like mild reaction conditions, high yields, and reusability without significant loss in efficiency. mdpi.comnih.gov For instance, a terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) demonstrated higher catalytic activity and thermal stability compared to unmodified chitosan, and it could be reused multiple times. nih.govacs.org In another novel approach, natural fruit juices, such as lemon juice, have been explored as biocatalysts for thiazole synthesis, capitalizing on their acidic nature and biodegradability. researchgate.net

Environmentally Benign Solvents and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and hazardous organic solvents. mdpi.com

Environmentally Benign Solvents are being increasingly adopted for thiazole synthesis. Water is an ideal green solvent, and procedures have been developed for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles in water, avoiding the need for a catalyst. bepls.com Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have emerged as a sustainable alternative to volatile organic compounds. mdpi.comnih.gov These solvents are often biodegradable, non-toxic, and can be recycled. The Hantzsch synthesis of 4-ferrocenylthiazole derivatives has been successfully carried out in a choline chloride/glycerol DES, which could be reused up to three times without a significant drop in product yield. nih.gov

Solvent-Free Reaction Conditions represent an even greener approach, eliminating solvent waste entirely. researchgate.netresearchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with the aid of a catalyst, at room temperature or with heating. researchgate.net The Hantzsch condensation of α-haloketones with thiourea can be performed under solvent-free conditions to produce 2-aminothiazoles rapidly and in good yields. researchgate.netorganic-chemistry.org This method is often combined with microwave or ultrasonic irradiation to further enhance reaction rates and efficiency. researchgate.netnih.gov

ApproachSolvent/ConditionReaction ExampleAdvantagesReference
Green SolventCholine chloride/glycerol (DES)Hantzsch synthesis of 4-ferrocenylthiazolesEco-friendly, reusable medium, mild conditions nih.gov
Green SolventWaterSynthesis of 4-substituted-2-(alkylsulfanyl)thiazolesSafe, inexpensive, environmentally benign bepls.com
Solvent-FreeNone (Microwave-assisted)Synthesis of hydrazinyl thiazolesNo solvent waste, rapid reaction (30-175s), high purity nih.gov
Solvent-FreeNone (Ultrasonic irradiation)Synthesis of 1,3-thiazoles and 1,3,4-thiadiazinesEliminates hazardous solvents, high yields, simple workup researchgate.net

Ultrasonic and Microwave-Assisted Synthesis for Thiazole Derivatives

To accelerate chemical reactions and improve energy efficiency, alternative energy sources like ultrasound and microwaves are increasingly utilized. bepls.comnih.gov

Ultrasonic-Assisted Synthesis employs the energy of acoustic cavitation to enhance chemical reactivity. This technique offers numerous benefits, including significantly reduced reaction times, higher yields, greater product purity, and milder reaction conditions compared to conventional methods. mdpi.comresearchgate.netarabjchem.org The synthesis of various thiazole derivatives has been successfully achieved using ultrasonic irradiation, often in conjunction with green catalysts like chitosan-based hydrogels or under solvent-free conditions. mdpi.comresearchgate.net This approach is noted for its simple experimental setup and its ability to drive reactions that might otherwise require harsh conditions. mdpi.com

Microwave-Assisted Synthesis utilizes microwave energy to heat reactions directly and efficiently, leading to a dramatic reduction in reaction times—from hours to mere minutes. nih.govresearchgate.net The Hantzsch thiazole synthesis, a cornerstone reaction for this class of compounds, has been extensively adapted to microwave conditions, resulting in improved yields and easier product purification compared to conventional refluxing. nih.govnih.gov This high-speed, efficient method has been applied to create a wide array of thiazole derivatives, including complex fused-ring systems and hydrazinyl thiazoles, often under solvent-free or multi-component, one-pot conditions. nih.govnih.govnih.gov

TechniqueTypical Reaction TimeKey AdvantagesReference
Ultrasonic Irradiation25-30 minutesHigh yields, mild conditions, simple setup, energy efficient mdpi.comarabjchem.org
Microwave Irradiation30 seconds - 8 minutesDrastically reduced reaction times, higher yields, enhanced purity nih.govnih.govnih.gov
Conventional HeatingHours to daysEstablished methodology bepls.comnih.gov

Advanced Spectroscopic and Analytical Characterization of 4 3 Chloropropyl 2 Methyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering insights into the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of 4-(3-chloropropyl)-2-methyl-1,3-thiazole reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The ¹H NMR spectrum typically shows a singlet for the methyl protons (CH₃) on the thiazole (B1198619) ring. The protons of the chloropropyl side chain appear as multiplets due to spin-spin coupling. Specifically, the methylene (B1212753) group adjacent to the chlorine atom (CH₂Cl) is expected to be the most deshielded, thus resonating at a higher chemical shift. The methylene group attached to the thiazole ring and the central methylene group of the propyl chain will exhibit distinct signals, often as triplets or more complex multiplets depending on the coupling constants. The single proton on the thiazole ring will also present a characteristic signal.

¹H NMR Spectral Data of this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiazole-H~6.78s-
CH₂-Cl~3.60t~6.5
Thiazole-CH₂~2.95t~7.0
Thiazole-CH₃~2.65s-
-CH₂- (central)~2.10quintet~6.8

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. rsc.org Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The quaternary carbons of the thiazole ring will appear at lower field (higher ppm values). The carbon of the methyl group will be found at a characteristic upfield position. The three methylene carbons of the chloropropyl side chain will have distinct chemical shifts, with the carbon bonded to the chlorine atom being the most deshielded.

¹³C NMR Spectral Data of this compound
Carbon AssignmentChemical Shift (δ, ppm)
Thiazole-C2~165.0
Thiazole-C4~150.0
Thiazole-C5~115.0
CH₂-Cl~44.5
Thiazole-CH₂~32.0
-CH₂- (central)~28.0
Thiazole-CH₃~19.0

Note: Chemical shifts are approximate and can be influenced by the experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. sdsu.edu This allows for the direct assignment of a proton signal to its corresponding carbon signal. For instance, the proton signal of the methyl group would correlate with the methyl carbon signal.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments provide information about the number of protons attached to each carbon atom (CH, CH₂, CH₃), which aids in the assignment of the ¹³C NMR signals. uvic.ca

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₀ClNS), the expected exact mass can be calculated and compared to the measured mass, confirming the molecular formula with high confidence. The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, provides further confirmation of the presence of a chlorine atom.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. nih.gov For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ as the base peak. Fragmentation of this molecular ion can provide structural information. A common fragmentation pathway would be the loss of the chloropropyl side chain or the loss of a chlorine atom.

Complementary Analytical Methods

Thermal Analysis (TGA, DTG)

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermogravimetric analysis (TGA) or derivative thermogravimetry (DTG) of this compound. Consequently, detailed research findings, including decomposition temperatures, weight loss percentages, and corresponding data tables, are not available for this particular compound at this time.

Thermal analysis techniques such as TGA and DTG are crucial for determining the thermal stability of a compound. This involves heating a sample at a controlled rate and measuring the change in its mass as a function of temperature. The resulting data provides valuable information on decomposition patterns, thermal stability limits, and the composition of the material.

Although specific data for this compound is unavailable, a general understanding of the thermal behavior of similar chemical structures can provide a theoretical perspective. The thermal stability of a thiazole derivative is influenced by the nature of its substituents. The presence of a chloropropyl group introduces a potential pathway for thermal decomposition, likely involving the cleavage of the carbon-chlorine bond or fragmentation of the alkyl chain. The thermal stability would also be dependent on the strength of the bonds within the thiazole ring itself.

Without experimental data, any discussion on the specific thermal decomposition profile of this compound would be speculative. Further empirical research is required to characterize its thermal properties accurately.

Reactivity Profiles and Mechanistic Studies of 4 3 Chloropropyl 2 Methyl 1,3 Thiazole

Functionalization Chemistry of the 1,3-Thiazole Ring

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The differing electronegativity of these heteroatoms results in a non-uniform distribution of electron density around the ring, which in turn determines the regioselectivity of its chemical transformations. In general, the C2 position is the most electron-deficient, the C5 position is the most electron-rich, and the C4 position is relatively neutral. pharmaguideline.com

Regioselective Chemical Transformations at C2, C4, and C5 Positions

The reactivity of the carbon atoms in the thiazole (B1198619) ring is highly position-dependent.

C2 Position: The C2 carbon is situated between the electronegative nitrogen and sulfur atoms, rendering it significantly electron-poor and the most acidic position on the ring. pharmaguideline.com This acidity allows for deprotonation by strong bases, such as organolithium reagents, to form a C2-lithiated species. This nucleophilic intermediate can then react with a variety of electrophiles, enabling the introduction of new functional groups exclusively at this position. pharmaguideline.com

C5 Position: The C5 carbon is the most electron-rich position, making it the primary target for electrophilic substitution reactions. pharmaguideline.com The presence of an electron-donating methyl group at the C2 position further enhances the nucleophilicity of the C5 position, directing incoming electrophiles to this site.

C4 Position: The C4 carbon is generally less reactive towards both electrophiles and nucleophiles compared to the C2 and C5 positions. pharmaguideline.com Functionalization at this site is less common and typically requires more specialized synthetic strategies.

The regioselectivity of these transformations allows for the controlled synthesis of diversely substituted thiazole derivatives. rsc.orgsigmaaldrich.com

Electrophilic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally considered to be electron-deficient compared to benzene (B151609) and is therefore relatively resistant to electrophilic aromatic substitution. The nitrogen atom acts as an electron sink, deactivating the ring towards attack by electrophiles. ias.ac.in However, reactions can proceed under certain conditions, and the presence of the activating 2-methyl group in 4-(3-chloropropyl)-2-methyl-1,3-thiazole facilitates such transformations.

Electrophilic attack occurs preferentially at the C5 position, the site of highest electron density. pharmaguideline.com Typical electrophilic substitution reactions include:

Nitration: Can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.commasterorganicchemistry.com The reaction would yield 4-(3-chloropropyl)-2-methyl-5-nitro-1,3-thiazole.

Halogenation: Bromination or chlorination can introduce a halogen atom at the C5 position. These reactions often require a Lewis acid catalyst to activate the halogen molecule. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H) at the C5 position. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation and alkylation are generally difficult to perform on thiazole rings due to the deactivating effect of the nitrogen atom, which can coordinate with the Lewis acid catalyst.

The general mechanism for these reactions involves the initial attack of the electrophile by the π-electron system of the ring to form a cationic intermediate (a σ-complex), followed by the loss of a proton from the C5 position to restore aromaticity. libretexts.org

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic aromatic substitution (SNAr) on the thiazole ring, involving the displacement of a hydrogen atom, is generally unfavorable and requires either a very powerful nucleophile or activation of the ring. The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.com

While displacement of hydrogen is rare, if the ring is substituted with a good leaving group (e.g., a halogen), nucleophilic substitution becomes a viable pathway. For this compound, the most relevant nucleophilic reaction involving the ring itself is the deprotonation at C2 followed by reaction with an electrophile, as described in section 5.1.1.

Reactivity of the Chloropropyl Side Chain

The chloropropyl group attached at the C4 position of the thiazole ring provides a second major site of reactivity. This alkyl chloride moiety behaves as a typical electrophile, susceptible to reactions with a wide range of nucleophiles.

Nucleophilic Displacement Reactions Involving the Chlorine Atom

The chlorine atom on the terminal carbon of the propyl chain is a good leaving group. Consequently, it can be readily displaced by various nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. gacariyalur.ac.inyoutube.com This reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to inversion of configuration if the carbon were chiral (which it is not in this case) and the formation of a new bond. youtube.com

This pathway allows for the introduction of diverse functional groups at the end of the side chain, making this compound a valuable synthetic intermediate.

Table 1: Examples of Nucleophilic Displacement Reactions
NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)3-(2-Methyl-1,3-thiazol-4-yl)propan-1-ol
AlkoxideSodium Methoxide (NaOCH₃)4-(3-Methoxypropyl)-2-methyl-1,3-thiazole
AmmoniaAmmonia (NH₃)3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine
AzideSodium Azide (NaN₃)4-(3-Azidopropyl)-2-methyl-1,3-thiazole
CyanideSodium Cyanide (NaCN)4-(2-Methyl-1,3-thiazol-4-yl)butanenitrile
ThiolateSodium Thiophenoxide (NaSPh)2-Methyl-4-(3-(phenylthio)propyl)-1,3-thiazole

Intramolecular Cyclization Pathways Initiated by the Chloropropyl Group

The presence of both a nucleophilic center (the thiazole ring nitrogen) and an electrophilic center (the chloropropyl side chain) within the same molecule allows for the possibility of intramolecular cyclization. The lone pair of electrons on the N3 atom of the thiazole ring can act as an internal nucleophile, attacking the terminal carbon of the propyl chain and displacing the chloride ion.

This intramolecular SN2 reaction results in the formation of a new six-membered ring fused to the thiazole ring, creating a bicyclic system. The product of this cyclization is a positively charged dihydrothiazolo[3,2-a]pyridinium salt. Such intramolecular cyclizations of thiazolium salts have been reported in the literature, supporting the feasibility of this pathway. rsc.org This transformation is a powerful method for constructing more complex heterocyclic scaffolds from a linear precursor. researchgate.net

Mechanistic Elucidation of Key Chemical Transformations

The reactivity of the thiazole ring is complex, governed by the interplay of the electronegative nitrogen and the polarizable, electron-rich sulfur atom. For a substituted molecule like this compound, the nature and position of its substituents—a methyl group at C2 and a chloropropyl group at C4—further dictate the mechanistic pathways of its chemical transformations. Understanding these mechanisms, including the transition states and reactive intermediates involved, is crucial for predicting reaction outcomes and designing novel synthetic routes.

Investigation of Reaction Pathways and Transition States in Thiazole Functionalization

The functionalization of the this compound core can occur at several positions, with the specific pathway determined by the reaction conditions and reagents. The thiazole ring's electron distribution makes the C5 position susceptible to electrophilic substitution, while the C2 position is known to have an acidic proton, though in this case it is substituted with a methyl group. nih.govpharmaguideline.com The nitrogen atom at position 3 is a site for alkylation, leading to the formation of thiazolium salts. wikipedia.org

Computational studies, particularly using quantum chemical methods like Density Functional Theory (DFT), have become indispensable for elucidating these reaction pathways. nih.govrsc.org Such studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energy barriers, providing deep insight into the feasibility and kinetics of a given transformation.

One area where mechanistic pathways have been computationally explored is in the oxidation of the thiazole ring, a key transformation in drug metabolism. uni-duesseldorf.de Although often studied in a biological context involving cytochrome P450 enzymes, the calculated energy barriers for different oxidative pathways provide fundamental insights into the intrinsic reactivity of the thiazole core. These studies compare the likelihood of epoxidation at the C4=C5 double bond versus oxidation at the sulfur or nitrogen atoms. uni-duesseldorf.de For a generic thiazole ring, the energy barrier for epoxidation is often lower than that for S-oxidation or N-oxidation, suggesting it can be a favorable pathway. uni-duesseldorf.de

Table 1: Calculated Activation Energy Barriers for Competitive Oxidation Pathways of a Thiazole Ring uni-duesseldorf.de
Reaction PathwayDescriptionCalculated Energy Barrier (kcal/mol)
EpoxidationOxidation across the C4=C5 double bond to form an epoxide intermediate.13.63
S-OxidationOxidation at the sulfur atom to form a non-aromatic sulfoxide.14.56
N-OxidationOxidation at the ring nitrogen atom to form a thiazole N-oxide.17.90

These theoretical findings help rationalize observed product distributions in functionalization reactions. For this compound, the C5 position remains the most probable site for electrophilic attack, while the chloropropyl group provides a reactive handle for nucleophilic substitution, and the nitrogen atom can be quaternized to initiate other transformations. pharmaguideline.comresearchgate.net

Role of Reactive Intermediates (e.g., Ylides) in Thiazole-Based Reactions

Reactive intermediates are transient species that are critical to the mechanisms of many organic reactions. In the chemistry of thiazoles, ylides play a particularly significant role. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms.

Thiazolium Ylides in Catalysis: The most classic example is the thiazolium ylide. This intermediate is formed by the alkylation of the thiazole nitrogen to form a thiazolium salt, followed by the removal of the now highly acidic proton from the C2 carbon by a base. pharmaguideline.comwikipedia.org These C2-deprotonated thiazolium salts, which can also be represented as N-heterocyclic carbenes, are key catalysts in reactions like the Benzoin condensation and the Stetter reaction. wikipedia.org The thiazolium ylide acts as a nucleophilic catalyst that can add to aldehydes, initiating a sequence of steps that results in carbon-carbon bond formation.

Sulfoxonium Ylides in Thiazole Synthesis: More recently, mechanistic studies have highlighted the role of sulfoxonium ylides as versatile and safer surrogates for diazo compounds in the synthesis of the thiazole ring itself. nih.govrsc.org In these metal-free or iridium-catalyzed reactions, a β-ketosulfoxonium ylide serves as a carbene precursor. nih.govrsc.orgorganic-chemistry.org The proposed mechanism involves the activation of the ylide by a Brønsted acid or metal catalyst, followed by insertion into a thioamide or thiourea (B124793). rsc.orgresearchgate.net This pathway avoids the harsh conditions and unstable precursors associated with the traditional Hantzsch thiazole synthesis. nih.gov The reaction is notable for its broad substrate tolerance and mild conditions. rsc.orgorganic-chemistry.org

Table 2: Examples of Ylide Intermediates in Thiazole Chemistry
Ylide TypePrecursorFormation MethodRole in ReactionExample Reaction
Thiazolium Ylide (N-Heterocyclic Carbene)N-Alkyl Thiazolium SaltDeprotonation at C2 with a base. wikipedia.orgNucleophilic catalyst for C-C bond formation.Benzoin Condensation, Stetter Reaction wikipedia.org
Sulfoxonium Ylideβ-Ketosulfoxonium SaltDeprotonation with a base.Carbene precursor for ring construction. nih.govrsc.orgBrønsted acid-mediated thiazole synthesis from thioamides. rsc.orgresearchgate.net

The study of these ylide intermediates is fundamental to understanding both the catalytic applications of thiazolium salts and modern methods for constructing the thiazole core. These pathways underscore the versatility of the thiazole scaffold in facilitating complex chemical transformations through the formation of key transient species.

Synthetic Utility and Advanced Applications of 4 3 Chloropropyl 2 Methyl 1,3 Thiazole As a Building Block

A Foundation for Complex Heterocyclic Architectures

The inherent reactivity of the chloropropyl group, coupled with the stability and electronic properties of the thiazole (B1198619) ring, makes 4-(3-chloropropyl)-2-methyl-1,3-thiazole an ideal precursor for the synthesis of a wide array of complex heterocyclic structures.

Precursor for Fused Thiazole Systems

The presence of the 3-chloropropyl substituent at the C4 position of the 2-methyl-1,3-thiazole ring provides a convenient handle for intramolecular cyclization reactions, leading to the formation of fused bicyclic and polycyclic thiazole systems. This strategy relies on the reaction of the terminal electrophilic carbon of the chloropropyl chain with a nucleophilic center, which can be either introduced onto the thiazole ring or be part of a reactant that subsequently engages in a cyclization cascade.

One common approach involves the displacement of the chloride by a suitable nucleophile, followed by an intramolecular reaction. For instance, reaction with primary amines can lead to the formation of an intermediate secondary amine, which can then undergo intramolecular cyclization to yield tetrahydro-thiazolo[4,5-c]pyridine derivatives. Similarly, reaction with sulfur nucleophiles, such as sodium sulfide, can pave the way for the synthesis of thieno[2,3-d]thiazole analogues.

The versatility of this approach is further demonstrated by the range of fused systems that can be accessed. Depending on the nature of the nucleophile and the reaction conditions, five-, six-, and even seven-membered rings can be fused to the thiazole core. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activities. The table below summarizes some of the potential fused heterocyclic systems derivable from this compound.

Reactant/NucleophilePotential Fused Heterocyclic System
Primary Amines (R-NH₂)Tetrahydro-thiazolo[4,5-c]pyridines
Hydrazine (N₂H₄)Thiazolo[4,5-d]pyridazines
Sodium Sulfide (Na₂S)Dihydrothieno[2,3-d]thiazoles
AmidinesThiazolo[4,5-d]pyrimidines

Integration into Multicyclic and Polymeric Frameworks

Beyond the formation of simple fused rings, the chloropropyl group of this compound serves as a reactive linker for its incorporation into larger, more complex molecular architectures, including multicyclic compounds and polymeric materials.

In the synthesis of multicyclic systems, the compound can be used as a building block in multi-component reactions or in sequential synthetic strategies. For example, the chloropropyl chain can be functionalized to introduce a diene or a dienophile, setting the stage for intramolecular Diels-Alder reactions to construct intricate polycyclic frameworks containing the 2-methyl-1,3-thiazole moiety.

Furthermore, the reactivity of the chloro group makes this thiazole derivative a valuable monomer for the synthesis of functional polymers. Through nucleophilic substitution reactions, the thiazole unit can be grafted onto pre-existing polymer backbones, thereby introducing the specific electronic and potential biological properties of the thiazole ring into the macromolecular structure. Alternatively, the chloropropyl group can be converted into other polymerizable functionalities, such as a vinyl or an acrylate group, allowing for its participation in various polymerization techniques like radical or condensation polymerization. This approach leads to the formation of polymers with pendant 2-methyl-1,3-thiazole groups, which can find applications in areas such as functional coatings, specialty materials, and drug delivery systems.

Contributions to Methodologies in Contemporary Organic Synthesis

The unique combination of a reactive side chain and a stable heterocyclic core in this compound has led to its application in innovative synthetic strategies that go beyond its role as a simple building block.

Utilization as a Synthetic Equivalent (e.g., "Masked" Formyl Group)

In a testament to the versatility of the thiazole ring, it can function as a "masked" formyl group equivalent. Thiazoles are known to be synthons for aldehydes wikipedia.org. The conversion of a thiazole derivative to the corresponding aldehyde typically involves N-methylation of the thiazole ring, followed by reduction with a hydride source like sodium borohydride, and subsequent hydrolysis, often facilitated by a mercury(II) salt wikipedia.org.

In the context of this compound, this methodology allows for the introduction of a latent formyl group into a molecule. The chloropropyl chain can be used to anchor the thiazole moiety to a larger structure, and at a later stage in the synthesis, the thiazole ring can be unmasked to reveal the aldehyde functionality. This aldehyde can then be used for a variety of subsequent transformations, such as Wittig reactions, reductive aminations, or additions of organometallic reagents. This "masked" formyl group strategy provides a valuable tool for complex molecule synthesis where the direct use of an aldehyde might be incompatible with earlier reaction conditions.

Application in Scaffold Hopping Strategies for Molecular Diversity

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at discovering novel chemical entities with similar biological activity to a known active compound but with a different core structure slideshare.net. The 2-methyl-1,3-thiazole core of this compound can serve as a bioisosteric replacement for other five- or six-membered heterocyclic rings in known bioactive molecules nih.gov.

The chloropropyl side chain provides a convenient point of attachment for incorporating the thiazole scaffold into new molecular designs. By replacing a key structural motif in a parent compound with the 2-methyl-4-(3-chloropropyl)thiazole unit, medicinal chemists can generate novel analogues with potentially improved pharmacokinetic properties, reduced off-target effects, or novel intellectual property positions. The reactivity of the chloro group allows for further diversification, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This approach facilitates the exploration of new chemical space around a validated biological target.

Development of Functional Materials and Advanced Chemical Entities

The unique electronic and structural characteristics of the 2-methyl-1,3-thiazole ring, combined with the synthetic handle provided by the chloropropyl group, make this compound a valuable precursor for the development of functional materials and advanced chemical entities with tailored properties.

The thiazole nucleus is a component of various natural and synthetic products with a wide range of biological activities, including antimicrobial and anticancer properties nih.govnih.gov. The chloropropyl group of this compound can be utilized to covalently link the thiazole moiety to other pharmacophores or to a carrier molecule, leading to the development of novel drug conjugates or targeted therapeutic agents.

In the realm of materials science, the incorporation of the 2-methyl-1,3-thiazole unit into organic materials can impart desirable photophysical or electronic properties nih.gov. For instance, thiazole-containing compounds can exhibit fluorescence and have been investigated for applications in organic light-emitting diodes (OLEDs) and chemical sensors. The chloropropyl side chain of this compound offers a straightforward method for integrating this functional heterocycle into the structure of dyes, pigments, or electroactive polymers.

Exploration as Building Blocks for Organic Semiconductors

The strategic incorporation of specific functional groups onto heterocyclic scaffolds is a cornerstone of designing novel organic semiconducting materials. The compound this compound presents a unique combination of a reactive chloropropyl side chain and a π-electron-rich thiazole core, making it a theoretically interesting, yet underexplored, building block in the synthesis of organic semiconductors. The thiazole moiety itself is a well-established component in organic electronics, valued for its electron-accepting properties which can facilitate intramolecular charge transfer—a key process in the function of many organic electronic devices.

The primary synthetic utility of this compound in this context lies in the reactivity of the terminal chlorine atom on the propyl chain. This functional group is amenable to a variety of nucleophilic substitution reactions, allowing for the facile attachment of this thiazole derivative to other molecular fragments or for its integration into a polymer backbone. For instance, the chloropropyl group can be converted to other functional groups such as azides, amines, or phosphonates, which are commonly employed in coupling reactions like the Stille, Suzuki, or Heck reactions to build up larger conjugated systems.

While direct, extensive research on the application of this compound in organic semiconductors is not widely documented in publicly available literature, its potential can be inferred from the broader understanding of thiazole-containing materials. The 2-methyl group on the thiazole ring can also influence the electronic properties and solubility of resulting materials. The propyl linker introduces a degree of flexibility, which can impact the morphology and solid-state packing of thin films, crucial parameters for charge transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The table below outlines the key structural features of this compound and their potential roles in the design of organic semiconductors.

Structural FeaturePotential Role in Organic Semiconductors
1,3-Thiazole Ring Electron-accepting unit, promotes intramolecular charge transfer, enhances thermal and chemical stability.
2-Methyl Group Modifies electronic properties through inductive effects, can influence solubility and processability.
4-(3-Chloropropyl) Group Provides a reactive site for post-synthetic modification and polymerization, introduces conformational flexibility.

Future research could focus on leveraging the chloropropyl group to synthesize novel thiazole-containing monomers for polymerization. For example, reaction with a triphenylphosphine could yield a phosphonium salt, a precursor for Wittig-type reactions to form vinylene-linked conjugated polymers. Alternatively, conversion to an amine or boronic ester would open pathways to polyamides or Suzuki polycondensation, respectively. The exploration of these synthetic routes could lead to the development of new organic semiconducting materials with tailored electronic and physical properties.

Synthesis of Compounds with Nonlinear Optical (NLO) Properties

The design of molecules with significant nonlinear optical (NLO) properties is a field of intense research, driven by potential applications in optical communications, data storage, and optical computing. A common strategy for creating NLO-active molecules is to connect an electron-donating group to an electron-accepting group through a π-conjugated bridge. This "push-pull" electronic structure can lead to large second-order hyperpolarizabilities (β), a key measure of a molecule's NLO response.

The 1,3-thiazole ring, being an electron-deficient aromatic system, can function effectively as an electron-accepting component in NLO chromophores. The compound this compound serves as a valuable precursor in the synthesis of such materials. The chloropropyl side chain offers a convenient handle for the introduction of various electron-donating groups, thereby completing the push-pull architecture.

A general synthetic approach involves the reaction of this compound with a nucleophilic electron-donating moiety. For example, an aromatic amine, which is a strong electron donor, can displace the chloride ion to form a new C-N bond. This reaction directly links the donor (the amino group) to the acceptor (the thiazole ring) via the propyl bridge, which acts as a non-conjugated spacer. While a conjugated bridge is often preferred for maximizing the NLO response, the presence of a flexible alkyl chain can be advantageous for achieving desirable physical properties such as solubility and the ability to form non-centrosymmetric crystalline structures, a prerequisite for observing a bulk second-order NLO effect.

The table below summarizes the roles of the different components of a hypothetical NLO chromophore synthesized from this compound.

ComponentFunction in NLO ChromophoreExample
Electron-Donating Group Provides electron density ("push").N,N-dimethylaniline
Bridge Connects the donor and acceptor.Propyl chain
Electron-Accepting Group Accepts electron density ("pull").2-Methyl-1,3-thiazole

Detailed research findings on specific NLO compounds derived from this compound are not extensively reported in the available scientific literature. However, the synthetic principles are well-established. The magnitude of the hyperpolarizability (β) in the resulting molecules would be expected to depend on the strength of the electron-donating group and the nature of the acceptor. Further modifications to the thiazole ring or the introduction of a more extensive π-conjugated system could be explored to enhance the NLO properties. The investigation into the synthesis and characterization of such novel chromophores represents a promising avenue for the development of new materials for nonlinear optics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Chloropropyl)-2-methyl-1,3-thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperatures (90–120°C) for 12–24 hours can yield the compound. Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to achieving >60% purity. Reaction parameters such as solvent choice, temperature, and stoichiometric ratios of reagents (e.g., chloropropyl derivatives and thiazole intermediates) significantly impact yield .
  • Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature90–120°CHigher temperatures accelerate kinetics but risk decomposition
SolventDMSO/DMFPolar aprotic solvents enhance solubility of intermediates
Reaction Time12–24 hoursProlonged reflux improves conversion rates

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the chloropropyl chain (-CH2_2-CH2_2-CH2_2Cl) and thiazole ring substitution. For example, the methyl group on the thiazole typically resonates at δ 2.5–3.0 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 205.03 [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Matches experimental C/H/N percentages with theoretical values (e.g., C: 48.5%, H: 5.6%, N: 6.8%) to confirm purity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloropropyl group in thiazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution and bond dissociation energies (BDEs) of the C-Cl bond. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or receptors, to evaluate potential pharmacological activity. For example, the chloropropyl group’s electrophilicity may enhance binding to cysteine residues in target proteins .

Q. What strategies resolve crystallographic data discrepancies for this compound derivatives?

  • Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to address twinning or disordered structures. High-resolution X-ray diffraction data (≤1.0 Å) combined with restraints on bond lengths/angles improve model accuracy. For macromolecular complexes, SHELXPRO interfaces with Phenix or Coot for real-space validation .

Q. How can researchers address contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • Compare 1^1H NMR chemical shifts across solvents (CDCl3_3 vs. DMSO-d6_6) to identify solvent-induced shifts.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • Replicate synthesis under standardized conditions to isolate batch-specific impurities (e.g., unreacted starting materials) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound derivatives?

  • Methodological Answer : Melting point discrepancies often arise from polymorphic forms or residual solvents. Techniques to mitigate this include:

  • Thermogravimetric Analysis (TGA) : Detects solvent retention.
  • Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions.
  • Recrystallization Optimization : Use solvent systems with slow evaporation rates (e.g., ethyl acetate/hexane) to obtain pure crystalline forms .

Applications in Drug Discovery

Q. How is this compound utilized as a pharmacophore in medicinal chemistry?

  • Methodological Answer : The thiazole ring serves as a bioisostere for pyridine or imidazole, enhancing metabolic stability. The chloropropyl side chain can be functionalized for covalent binding (e.g., targeting cysteine proteases). Case studies include its incorporation into kinase inhibitors or antimicrobial agents, where SAR studies optimize substituent effects on potency .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of chloropropyl groups. Store under inert atmosphere (N2_2) to prevent hydrolysis. Waste disposal should follow EPA guidelines for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.